Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate
Description
Properties
Molecular Formula |
C12H14ClFO3 |
|---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-9-5-6-10(13)11(14)8-9/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
BJTDISFCLCPDHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=CC(=C(C=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
Formation of the Nucleophile :
- 4-Chloro-3-fluorophenol acts as the nucleophile.
-
- The nucleophile attacks the electrophilic carbon of ethyl 4-bromobutanoate, resulting in the formation of this compound.
-
- The crude product is purified using techniques such as recrystallization or column chromatography to isolate the desired compound.
Detailed Preparation Methods
Method A: Classical Nucleophilic Substitution
Reagents :
- 4-Chloro-3-fluorophenol
- Ethyl 4-bromobutanoate
- Potassium carbonate (base)
- Dimethylformamide (solvent)
-
- Combine 4-chloro-3-fluorophenol and ethyl 4-bromobutanoate in DMF.
- Add potassium carbonate to the mixture to facilitate deprotonation.
- Heat the mixture to approximately 80°C for several hours.
- After completion, cool the mixture and extract with a suitable organic solvent.
- Purify the crude product through recrystallization.
Table 1: Summary of Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | ~80°C |
| Reaction Time | 6-12 hours |
| Solvent | Dimethylformamide |
| Base | Potassium carbonate |
Method B: Continuous Flow Synthesis
For industrial applications, continuous flow synthesis may be employed to improve yield and efficiency.
Reagents :
- Same as Method A
-
- Set up a continuous flow reactor with controlled temperature and pressure.
- Introduce reactants continuously while maintaining optimal conditions for nucleophilic substitution.
- Collect product at the outlet and purify as needed.
Optimization Strategies
To enhance yield and purity, several optimization strategies can be implemented:
Temperature Control : Maintaining a constant temperature during the reaction can prevent side reactions that lead to by-products.
Base Selection : Experimenting with different bases (e.g., sodium hydroxide or cesium carbonate) may improve nucleophilicity and reaction rates.
Solvent Variation : Testing other solvents like DMSO or acetonitrile can affect solubility and reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of phenoxy derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate has been investigated for its potential therapeutic properties, including:
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, which could lead to anti-inflammatory applications.
- Antimicrobial Activity : Its halogen substituents can enhance interactions with microbial targets, suggesting potential use as an antimicrobial agent.
Agrochemicals
The unique structure of this compound allows it to be explored for herbicidal properties. Its effectiveness in controlling specific weed species makes it a candidate for developing new agrochemical formulations.
Case Study 1: Anti-inflammatory Properties
A study evaluated the anti-inflammatory effects of this compound in vitro. Results indicated that the compound significantly inhibited the production of pro-inflammatory cytokines in cultured cells, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Herbicidal Activity
Research on the herbicidal properties of this compound demonstrated effective control over several weed species. Field trials showed that formulations containing this compound reduced weed biomass significantly compared to untreated controls, highlighting its potential as a new herbicide.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets and pathways. The phenoxy group allows the compound to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the aromatic ring or alkyl chain significantly alter the properties of butanoate esters. Below is a comparative analysis based on available
Table 1: Substituent and Property Comparison
Key Observations :
- Electronic Effects: The electron-withdrawing chloro and fluoro groups in the target compound likely increase its electrophilicity compared to analogs like 4t and 4u, which feature cyano and difluoro groups. These substituents may also reduce nucleophilic attack susceptibility .
- Physical State: Bulky aromatic substituents (e.g., naphthalenyl in 4t) favor solid states, while less polar groups (e.g., phenyl in 4u) result in oily forms. The target compound’s phenoxy group may impart intermediate polarity, but its physical state remains unconfirmed .
- Synthetic Yields : Analogs with complex substituents (e.g., 4t , 4u ) exhibit moderate yields (40–42%), suggesting steric or electronic challenges during synthesis. The target compound’s yield could follow similar trends depending on reaction conditions .
Analytical Characterization
All analogs in and were confirmed via NMR ($^1$H, $^{13}$C, $^{19}$F), IR, and HRMS. The target compound would similarly require multi-nuclear NMR to resolve its chloro, fluoro, and ester functionalities. IR spectroscopy would identify ester C=O (~1740 cm$^{-1}$) and aromatic C-Cl/C-F stretches .
Biological Activity
Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a butanoate group and a phenoxy moiety with both chlorine and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 260.69 g/mol. The presence of halogen atoms (chlorine and fluorine) significantly influences its chemical properties and biological activities, enhancing its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its halogen substituents, which modulate interactions with various biological targets. These interactions can lead to alterations in biochemical pathways, influencing processes such as enzyme activity, receptor binding, and cellular signaling. The compound's ester group can undergo hydrolysis to release active phenoxyacetic acid derivatives, further interacting with biological systems.
Biological Activity Profiles
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Initial studies suggest potential antimicrobial properties against various pathogens. The compound may disrupt bacterial membranes or inhibit essential enzymatic processes, although specific mechanisms remain to be elucidated .
- Anticancer Potential : Some derivatives of phenoxybutanoates have shown promise in cancer research by inducing apoptosis in cancer cells through targeted pathways. Further studies are needed to confirm the efficacy of this specific compound in cancer treatment.
- Agrochemical Applications : Due to its structural characteristics, this compound has potential uses in agrochemicals as a herbicide or pesticide. Its ability to interact with plant growth regulators may enhance agricultural productivity .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Related Compounds
Q & A
Q. What are common synthetic routes for Ethyl 4-(4-chloro-3-fluoro-phenoxy)butanoate?
The compound can be synthesized via esterification or coupling reactions. For example, alkylation of 4-chloro-3-fluorophenol with ethyl 4-bromobutanoate in the presence of a base (e.g., sodium ethoxide) is a plausible route. Reaction monitoring using TLC (Rf values) and LCMS (~95% conversion validation) ensures intermediate purity . Alternatively, nucleophilic aromatic substitution using boronic acid derivatives (e.g., fluorophenylboronic acids) under Suzuki-Miyaura conditions could be explored, as seen in analogous syntheses .
Q. How is the compound characterized using spectroscopic methods?
- NMR : Analyze and NMR spectra to confirm the ester group (δ ~4.1 ppm for ethyl CH2, δ ~1.2 ppm for CH3) and aromatic protons (δ ~6.8–7.5 ppm for substituted phenyl).
- Mass Spectrometry (MS) : ESI-MS or GC-MS can verify the molecular ion peak (e.g., m/z ≈ 274 for C12H13ClFO3).
- IR : Identify carbonyl (C=O) stretching at ~1730–1750 cm and ether (C-O-C) at ~1250 cm .
Q. What purity assessment methods are recommended?
- TLC : Use 10% ethyl acetate in hexanes (Rf ~0.5–0.6) with KMnO4 or UV visualization .
- HPLC/LCMS : Quantify impurities at 300 nm; ensure >95% purity via peak integration .
- Elemental Analysis : Validate C, H, and Cl/F content against theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Base Selection : Sodium ethoxide in ethanol enhances nucleophilicity in ester alkylation (e.g., 6 mmol Na in 30 mL ethanol for 12 h) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency in fluorophenyl derivatives .
- Temperature Control : Heating at 60–80°C minimizes side reactions (e.g., hydrolysis) while maintaining reaction kinetics .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, δC 170.2 for carbonyl) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for biphenylcarboxylate analogs .
- Isotopic Labeling : Use -NMR to track fluorine environments and confirm substitution patterns .
Q. What strategies mitigate degradation during storage or handling?
Q. How can computational methods aid in predicting pharmacological activity?
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase) using analogs like 4-(5-chloro-benzoxazolon-yl)butanoate, which showed analgesic activity .
- QSAR : Correlate substituent electronegativity (Cl/F) with bioactivity, leveraging data from pyridinone derivatives .
- ADMET Prediction : Assess bioavailability and toxicity profiles using logP (calculated ~3.2) and PSA (~26 Ų) values .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting solvent volumes, stoichiometry, and reaction times .
- Data Reproducibility : Validate spectral results against published benchmarks (e.g., CAS 1151240-88-8 for fluorophenyl esters) .
- Safety Protocols : Follow GHS guidelines for handling halogenated esters, including PPE and fume hood use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
